(S)-2-Ethylhexanoic acid

Übersicht

Beschreibung

Chemical compounds like “(S)-2-Ethylhexanoic acid” belong to a class of organic compounds known as carboxylic acids . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which gives them their acidic properties .

Synthesis Analysis

The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis

The molecular structure of a carboxylic acid consists of a hydroxyl (-OH) group and a carbonyl (C=O) group attached to the same carbon atom, forming a carboxyl group (-COOH) .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also react with bases to form salts .Physical and Chemical Properties Analysis

Carboxylic acids have certain physical and chemical properties, such as a higher boiling point compared to other similar-sized organic molecules due to their ability to form intermolecular hydrogen bonds . They are also polar and can participate in hydrogen bonding, making them generally soluble in water .Wissenschaftliche Forschungsanwendungen

Organocatalysis and Solvent Use : (Hekmatshoar et al., 2015) describe the use of 2-ethylhexanoic acid as a dual solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This process demonstrates the potential of this compound as a reusable and eco-friendly catalyst in organic synthesis.

Chemical Extraction and Physicochemical Properties : 2-Ethylhexanoic acid's characteristics, such as solubility and acid-base properties, make it useful in the extraction of metals like Cu(II), as explored by (Radushev, Batueva, & Gusev, 2006).

Supercritical Carbon Dioxide Reactions : A study by (Ghaziaskar, Daneshfar, & Calvo, 2006) demonstrates the use of 2-ethylhexanoic acid in the esterification process within supercritical carbon dioxide, a method relevant to green chemistry.

Materials Science and Metal-Organic Precursors : 2-Ethylhexanoic acid is extensively used as a precursor in materials science and is a key component in catalysts and driers for various industrial applications, as detailed by (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Environmental Impact and Degradation : The environmental impact of 2-ethylhexanoic acid as a persistent metabolite of plasticizers and its acute toxicity are discussed by (Horn et al., 2004).

Biomedical Research : The study of 2-ethylhexanoic acid's effects on human polymorphonuclear leukocytes and its immunosuppressive properties are investigated by (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).

Nanotechnology : Research on manipulating the morphology of nanoparticles using 2-ethylhexanoic acid for applications in temperature sensing is presented by (Hu et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72377-05-0 | |

| Record name | Hexanoic acid, 2-ethyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072377050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

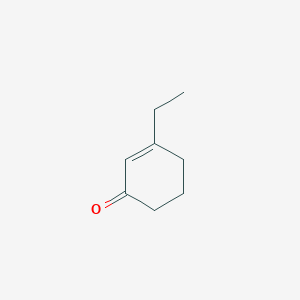

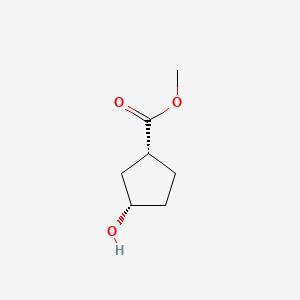

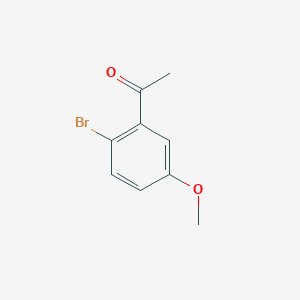

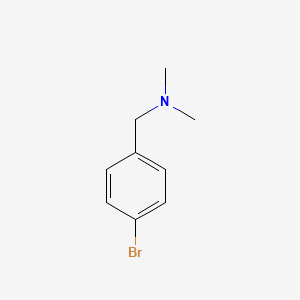

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-2-Ethylhexanoic acid interact with Cytochrome P450cam compared to its (R)-enantiomer?

A: Research indicates that Cytochrome P450cam exhibits stereoselectivity for both binding and catalyzing the formation of (R)- and this compound from their corresponding alcohols. [, ] While both enantiomers bind to the enzyme, (R)-2-Ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. [, ] Crystallographic studies suggest that this difference in production rate might be attributed to the binding orientation of each enantiomer within the enzyme's active site, with (R)-2-Ethylhexanoic acid exhibiting a more ordered binding state. [, ]

Q2: What is the significance of the observed stereoselectivity in the production of this compound by Cytochrome P450cam?

A: The stereoselective production of this compound by Cytochrome P450cam offers insight into the enzyme's catalytic mechanism and substrate specificity. [, ] This finding highlights the potential for utilizing engineered Cytochrome P450cam variants as biocatalysts for the enantioselective synthesis of chiral molecules like 2-Ethylhexanoic acid. [, ] By understanding the factors governing enantioselectivity, researchers can potentially modify the enzyme's active site to favor the production of specific enantiomers, which is of significant interest in pharmaceutical and fine chemical industries.

Q3: What are the implications of the observed differences in regioselectivity between (R)- and (S)-2-Ethylhexanol during turnover by Cytochrome P450cam?

A: Research shows that (R)-2-Ethylhexanoic acid comprises 50% of the total products formed from (R)-2-Ethylhexanol turnover by Cytochrome P450cam. [, ] In contrast, this compound makes up only 13% of the products resulting from (S)-2-Ethylhexanol turnover. [, ] This suggests that the enzyme exhibits different regioselectivity depending on the enantiomer it interacts with. These differences could be attributed to the distinct binding orientations of each enantiomer within the active site, influencing the accessibility of specific carbon atoms for oxidation. Further research exploring these regioselectivity differences could facilitate the development of engineered enzymes with tailored catalytic activity for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)